molecular formula C6H11ClN4O B5726084 N'-hydroxy-2-(3-methylimidazol-3-ium-1-yl)ethanimidamide;chloride CAS No. 849833-61-0

N'-hydroxy-2-(3-methylimidazol-3-ium-1-yl)ethanimidamide;chloride

Cat. No.: B5726084
CAS No.: 849833-61-0
M. Wt: 190.63 g/mol
InChI Key: BIZLAYVSUSIFRG-UHFFFAOYSA-N
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Description

N’-hydroxy-2-(3-methylimidazol-3-ium-1-yl)ethanimidamide;chloride is a compound belonging to the class of imidazolium-based ionic liquids. These compounds are known for their unique chemical and physical properties, such as low vapor pressure, non-flammability, high thermal stability, good ionic conductivity, and excellent fluidity and solubility .

Preparation Methods

The synthesis of N’-hydroxy-2-(3-methylimidazol-3-ium-1-yl)ethanimidamide;chloride typically involves a series of reactions starting from N-methylimidazole. The synthetic route includes quaternization, nitration, and metathesis reactions . The quaternization reaction involves the reaction of N-methylimidazole with 2-chloroethanol under reflux conditions without solvents . This is followed by nitration and metathesis reactions to introduce the desired functional groups and obtain the final product . Industrial production methods may involve similar reaction steps but are optimized for large-scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

N’-hydroxy-2-(3-methylimidazol-3-ium-1-yl)ethanimidamide;chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield imidazolium-based oxides, while reduction reactions may produce imidazolium-based amines .

Properties

IUPAC Name

N'-hydroxy-2-(3-methylimidazol-3-ium-1-yl)ethanimidamide;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O.ClH/c1-9-2-3-10(5-9)4-6(7)8-11;/h2-3,5H,4H2,1H3,(H2-,7,8,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZLAYVSUSIFRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CN(C=C1)CC(=NO)N.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=CN(C=C1)C/C(=N/O)/N.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849833-61-0
Record name 1H-Imidazolium, 1-[(2Z)-2-amino-2-(hydroxyimino)ethyl]-3-methyl-, chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849833-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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